8-(4-methoxyphenyl)-4-oxo-N-pentyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
Properties
IUPAC Name |
8-(4-methoxyphenyl)-4-oxo-N-pentyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-3-4-5-10-19-16(24)15-17(25)23-12-11-22(18(23)21-20-15)13-6-8-14(26-2)9-7-13/h6-9H,3-5,10-12H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDRPZJGJCLMMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(4-methoxyphenyl)-4-oxo-N-pentyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a derivative of imidazo[2,1-c][1,2,4]triazine known for its potential pharmacological properties. This article reviews its biological activity based on various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 342.39 g/mol. The structure features a methoxyphenyl group that may influence its biological interactions.
Anticancer Activity
Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazine exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : The compound may inhibit specific signaling pathways involved in cancer cell proliferation and survival.
- Case Study : A derivative was tested on human melanoma cells (VMM917), showing selective cytotoxicity and a notable reduction in melanin production. This suggests potential applications in melanoma therapy .
Antimicrobial Properties
Compounds with similar scaffolds have demonstrated antimicrobial activity against various pathogens. The presence of the imidazo[2,1-c][1,2,4]triazine moiety is believed to enhance this activity through:
- Inhibition of Bacterial Growth : Studies show that these compounds can disrupt bacterial cell walls or interfere with metabolic pathways.
- Research Findings : A study highlighted the antimicrobial efficacy of related triazole derivatives against resistant strains of bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various models:
- Mechanism : It may modulate inflammatory cytokines and inhibit pathways leading to inflammation.
- Evidence : Similar compounds have shown efficacy in reducing inflammation in animal models of arthritis .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include compounds with variations in aryl substituents or carboxamide side chains. A comparative analysis is summarized below:
Key Observations :
- Carboxamide Chains : The linear pentyl chain in the target compound may increase lipophilicity (higher logP) relative to the branched isopropoxypropyl group in the fluorophenyl analogue, which could enhance metabolic stability .
- Core Heterocycles : Imidazo[2,1-c][1,2,4]triazine derivatives (target and fluorophenyl analogue) exhibit distinct electronic environments compared to imidazo[5,1-d][1,2,3,5]tetrazine derivatives (), affecting ring strain and reactivity .
Divergences :
- The fluorophenyl analogue () introduces fluorine via substituted phenyl precursors, while the target compound uses 4-methoxybenzene derivatives.
- Branched carboxamide chains (e.g., isopropoxypropyl) require specialized amine reagents compared to linear pentyl groups .
Physicochemical and Pharmacological Properties (Theoretical)
Activity Insights :
- Fluorine’s electronegativity may enhance binding affinity in the 4-fluorophenyl analogue, while methoxy groups could improve solubility but reduce target engagement .
- The pentyl chain’s hydrophobicity may favor membrane permeability but could increase off-target interactions compared to shorter or branched chains .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for this compound?
- Answer : The synthesis involves multi-step reactions, typically starting with condensation of substituted imidazo-triazine precursors with pentylamine derivatives under reflux conditions. Key steps include cyclization using catalysts like palladium or copper salts (e.g., for coupling reactions) and purification via high-performance liquid chromatography (HPLC) to achieve >95% purity . Optimization of solvent systems (e.g., dimethylformamide or methanol) and temperature gradients (60–120°C) is critical for yield improvement (reported yields: 50–76% in analogous compounds) .
Q. How is structural characterization performed for this compound?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm backbone connectivity, with chemical shifts for methoxyphenyl protons typically appearing at δ 3.8–4.0 ppm. Mass spectrometry (MS) provides molecular weight validation (e.g., HRMS-ESI for exact mass matching), while infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) . X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .
Q. What are the solubility and stability profiles under experimental conditions?
- Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits limited solubility in water (<0.1 mg/mL). Stability studies recommend storage at –20°C in inert atmospheres to prevent hydrolysis of the carboxamide group. pH-dependent degradation occurs above pH 8, necessitating buffered solutions (pH 6–7) for biological assays .
Q. What preliminary biological screening approaches are used to identify targets?
- Answer : Initial screens include enzyme inhibition assays (e.g., kinase or protease panels) and receptor-binding studies using radiolabeled ligands. Computational docking (e.g., AutoDock Vina) predicts affinity for triazine-binding domains in enzymes like PDE inhibitors. Cell-based viability assays (MTT or ATP-luminescence) assess cytotoxicity at 1–100 µM concentrations .
Advanced Research Questions
Q. How can reaction mechanisms and catalytic pathways be elucidated for key synthetic steps?
- Answer : Isotopic labeling (e.g., ¹⁵N or ²H) tracks atom migration during cyclization. Kinetic studies under varying temperatures and solvent polarities identify rate-determining steps. Density functional theory (DFT) simulations model transition states, while in situ IR monitors intermediate formation (e.g., nitrene intermediates in triazine ring closure) .
Q. How do structural modifications (e.g., substituent changes) influence bioactivity?
- Answer : Structure-activity relationship (SAR) studies compare analogs with varied substituents:
- Methoxy vs. fluoro groups : Fluorophenyl derivatives (e.g., 8-(4-fluorophenyl)) show 3-fold higher kinase inhibition due to enhanced electronegativity.
- Pentyl vs. cyclopropyl carboxamide : Cyclopropyl analogs improve metabolic stability in microsomal assays (t₁/₂ > 2 hours vs. 0.5 hours for pentyl) .
- Data table :
| Substituent | IC₅₀ (Kinase X) | LogP |
|---|---|---|
| 4-OCH₃ | 12 µM | 2.8 |
| 4-F | 4 µM | 3.1 |
| Cyclopropyl | 8 µM | 2.5 |
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting)?
- Answer : Dynamic effects like restricted rotation in the imidazo-triazine core cause non-equivalent protons. Variable-temperature NMR (VT-NMR) at –40°C to 80°C can coalesce split peaks, confirming conformational flexibility. 2D-COSY and NOESY distinguish diastereotopic protons, while X-ray crystallography resolves stereochemical ambiguities .
Q. What strategies differentiate in vivo vs. in vitro pharmacological activity?
- Answer : In vitro assays (e.g., hepatocyte stability, CYP450 inhibition) predict metabolic liabilities. Pharmacokinetic (PK) studies in rodents measure bioavailability (%F) and tissue distribution (LC-MS/MS). For target engagement, positron emission tomography (PET) with ¹⁸F-labeled analogs validates brain permeability or tumor uptake .
Q. How can computational modeling guide selective functionalization?
- Answer : Quantum mechanics/molecular mechanics (QM/MM) identifies reactive sites for electrophilic substitution (e.g., C-6 vs. C-8 positions). Machine learning (e.g., Chemprop) predicts regioselectivity of bromination or methoxylation. Molecular dynamics (MD) simulations assess solvation effects on reaction barriers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
